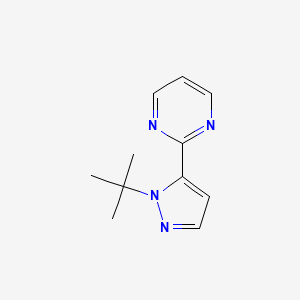
2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine, also known as this compound, is a useful research compound. Its molecular formula is C11H14N4 and its molecular weight is 202.261. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, structure-activity relationships (SAR), and other relevant pharmacological effects.
Chemical Structure and Properties
The compound this compound consists of a pyrimidine ring substituted with a pyrazole moiety that contains a tert-butyl group. This structural configuration is critical for its biological activity, influencing its interaction with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound and its derivatives. The compound exhibits notable cytotoxic effects against various cancer cell lines, as summarized in the following table:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 3.79 | Induction of apoptosis |
| SF-268 | 12.50 | Inhibition of cell proliferation |
| NCI-H460 | 42.30 | Interference with specific signaling pathways |
These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through various mechanisms, including interference with critical signaling pathways involved in cancer progression .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by structural modifications. For instance, the introduction of different alkyl groups at the pyrazole position has been shown to enhance or attenuate activity. The following observations were made regarding SAR:
- Alkyl Substituents : Compounds with longer or branched alkyl chains generally exhibited improved potency compared to those with smaller substituents.
- Functional Groups : The presence of electron-donating or electron-withdrawing groups on the pyrazole ring can modulate the compound's interaction with target enzymes or receptors .
Case Studies and Experimental Findings
Several studies have explored the biological activity of this compound and related compounds:
- In Vitro Studies : A study demonstrated that derivatives of this compound showed significant inhibition against cancer cell lines such as HepG2 and A549, with IC50 values ranging from 0.07 µM to 49.85 µM, indicating strong anticancer properties .
- Mechanistic Insights : Research has indicated that the compound may act as a dual inhibitor targeting both RET and VEGFR2 pathways, which are crucial in tumor angiogenesis and growth . This dual action could enhance its therapeutic efficacy in cancer treatment.
- Cytotoxicity Assessment : The cytotoxicity of various derivatives was evaluated against multiple cancer cell lines, revealing that modifications at specific positions significantly impacted their inhibitory potency .
Propriétés
IUPAC Name |
2-(2-tert-butylpyrazol-3-yl)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-11(2,3)15-9(5-8-14-15)10-12-6-4-7-13-10/h4-8H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXRMICPOBQBJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=CC=N1)C2=NC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70719036 |
Source


|
| Record name | 2-(1-tert-Butyl-1H-pyrazol-5-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70719036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1269293-90-4 |
Source


|
| Record name | 2-(1-tert-Butyl-1H-pyrazol-5-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70719036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














